2-(1,6-Naphthyridin-2-yl)benzoic acid hydrate

Description

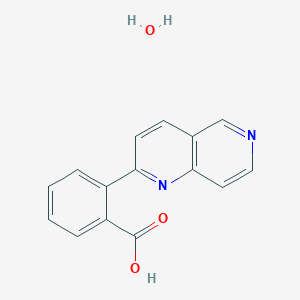

2-(1,6-Naphthyridin-2-yl)benzoic acid hydrate (CAS: 392233-76-0) is a synthetic organic compound characterized by a benzoic acid moiety fused to a 1,6-naphthyridine ring system. The hydrate form (indicated by "hydrate" in its name) suggests improved stability or solubility compared to its anhydrous counterpart. This compound is commercially available in 95+% purity, typically stocked in 25g quantities, as noted in chemical catalogs .

Properties

IUPAC Name |

2-(1,6-naphthyridin-2-yl)benzoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2.H2O/c18-15(19)12-4-2-1-3-11(12)14-6-5-10-9-16-8-7-13(10)17-14;/h1-9H,(H,18,19);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOXGTNPJFVPMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C2)C=NC=C3)C(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,6-Naphthyridin-2-yl)benzoic acid hydrate can be achieved through several synthetic routes. One common method involves the condensation of 2-(p-tolylamino)quinoline with benzoic acid or its derivatives, such as ethyl benzoate and benzoyl chloride, using Eaton’s reagent (a solution of phosphorus pentoxide in methanesulfonic acid) as the condensation agent . The reaction typically requires controlled temperature conditions and careful handling of reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost-effectiveness, scalability, and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1,6-Naphthyridin-2-yl)benzoic acid hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid moiety or the naphthyridine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

2-(1,6-Naphthyridin-2-yl)benzoic acid hydrate has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is employed in biochemical studies to investigate enzyme interactions and cellular processes.

Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a probe in pharmacological studies.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,6-Naphthyridin-2-yl)benzoic acid hydrate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives with Aromatic Substituents

2-Benzoylbenzoic Acid and Alkyl/Alkoxy Analogues

highlights compounds such as 2-(4-methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid, which exhibit lower ΔGbinding values (indicating stronger binding) for T1R3 receptors compared to saccharin and acesulfame. These derivatives feature a benzoyl group substituted with methyl or methoxy groups, enhancing hydrophobic or electron-donating interactions. In contrast, 2-(1,6-naphthyridin-2-yl)benzoic acid hydrate replaces the benzoyl group with a 1,6-naphthyridine ring, introducing additional nitrogen atoms that may alter electronic properties and binding modes. The naphthyridine’s nitrogen-rich structure could facilitate stronger polar interactions or chelation with metal ions, distinguishing it from purely hydrocarbon-substituted analogs .

2-(2-Chlorophenoxy)benzoic Acid

describes 2-(2-chlorophenoxy)benzoic acid, synthesized via nucleophilic aromatic substitution. Conformational analysis using AM1 calculations revealed structural overlap with estazolam, a benzodiazepine agonist, particularly in aromatic ring alignment and proton-accepting groups. Unlike this chlorophenoxy derivative, this compound lacks an ether linkage but incorporates a rigid naphthyridine system.

Dimethylaminoethyl p-Acetamidobenzoate

As reported in , dimethylaminoethyl p-acetamidobenzoate (Deaner®) is a benzoic acid ester with a dimethylaminoethanol group. The esterification of the carboxylic acid group improves lipid solubility, facilitating blood-brain barrier penetration. In contrast, the free carboxylic acid group in this compound may favor ionic interactions or hydrogen bonding in aqueous environments, suggesting different pharmacokinetic behaviors .

Naphthyridine Derivatives

lists other naphthyridine-based compounds, such as ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate and methyl 2-chloro-1,7-naphthyridine-3-carboxylate. These derivatives share the naphthyridine core but differ in substituents (e.g., bromo, chloro, ester groups). For example, the carboxylic acid group could act as a hydrogen bond donor, enhancing binding to polar receptor residues .

Hydrate vs. Non-Hydrate Forms

While focuses on catechin hydrate (a phenolic compound), it underscores the general importance of hydrate forms in improving solubility and stability. For this compound, the water molecule(s) in the crystal lattice may enhance dissolution rates compared to anhydrous forms, a critical factor in drug formulation .

Biological Activity

2-(1,6-Naphthyridin-2-yl)benzoic acid hydrate is a compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the molecular formula C₁₅H₁₀N₂O₂·H₂O and a molecular weight of approximately 268.27 g/mol, combines a naphthyridine moiety with a benzoic acid structure. This article examines its biological activities, focusing on anti-inflammatory and antimicrobial properties, as well as its binding affinities with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exists as a hydrate, which may influence its solubility and stability in biological systems.

Anti-inflammatory Properties

Research has indicated that this compound exhibits notable anti-inflammatory effects. The naphthyridine structure is often linked with various pharmacological activities, including inhibition of pro-inflammatory cytokines. Studies have shown that this compound can reduce the production of inflammatory mediators in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against a range of bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Interaction Studies

Interaction studies have focused on the binding affinities of this compound with various biological targets. Techniques such as molecular docking and surface plasmon resonance have been employed to elucidate these interactions. These studies provide insights into the compound's mechanism of action and potential therapeutic applications.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other structurally similar compounds. Below is a table summarizing some related compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(1,6-Naphthyridin-2-yl)ethanone | Naphthyridine derivative | Exhibits different reactivity patterns |

| 4-(1,6-Naphthyridin-2-yl)phenol | Naphthyridine phenol | Known for strong antioxidant properties |

| 2-(Pyridin-3-yl)benzoic acid | Pyridine derivative | Different nitrogen positioning affects activity |

The unique arrangement of functional groups in this compound enhances its solubility and bioavailability compared to these other compounds.

Case Studies

Several case studies have highlighted the potential applications of this compound in pharmacology:

- Anti-inflammatory Effects : A study demonstrated that treatment with this compound significantly reduced inflammation markers in a murine model of arthritis.

- Antimicrobial Efficacy : In vitro tests revealed that this compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its utility in treating infections caused by resistant pathogens.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-(1,6-Naphthyridin-2-yl)benzoic acid hydrate in laboratory settings?

- Methodological Answer : Follow general chemical safety guidelines for heterocyclic aromatic compounds. Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention if symptoms persist . Store in a cool, dry place away from ignition sources, as recommended for structurally related naphthyridine derivatives .

Q. How can the purity of synthesized this compound be validated?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm, a standard method for aromatic heterocycles. Compare retention times against known standards. Confirm hydrate stability by thermogravimetric analysis (TGA) to detect water loss upon heating .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use and NMR to identify aromatic proton environments and carboxylate carbons. Infrared (IR) spectroscopy can confirm the carboxylic acid O-H stretch (~2500-3000 cm) and hydrate water (broad peak ~3300 cm). Mass spectrometry (ESI-MS) provides molecular ion verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Conduct systematic solubility studies using a controlled temperature (e.g., 25°C) and standardized solvent purity. Compare results with computational solubility predictions (e.g., COSMO-RS models). Note that hydrate formation may alter solubility profiles; characterize crystalline phases via X-ray diffraction (XRD) to confirm structural consistency .

Q. What experimental designs are optimal for studying its metal-coordination chemistry?

- Methodological Answer : Perform titration experiments with metal salts (e.g., Cu, Fe) monitored by UV-vis spectroscopy to track ligand-to-metal charge transfer bands. Use Job’s method of continuous variation to determine stoichiometry. Single-crystal XRD of metal complexes can elucidate binding modes .

Q. How does the hydrate form influence the compound’s stability under varying humidity conditions?

- Methodological Answer : Conduct dynamic vapor sorption (DVS) experiments to quantify water uptake/loss at controlled humidity levels. Pair with powder XRD to detect phase transitions. Stability studies at 40°C/75% RH (per ICH guidelines) can simulate long-term storage conditions .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s reactivity in nucleophilic substitutions: How to assess validity?

- Methodological Answer : Replicate reactions under cited conditions (solvent, temperature, catalysts) and analyze by NMR for byproduct formation. Use kinetic studies (e.g., pseudo-first-order rate constants) to compare reactivity with analogous naphthyridine derivatives. Consider steric effects from the benzoic acid moiety as a potential source of divergence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.